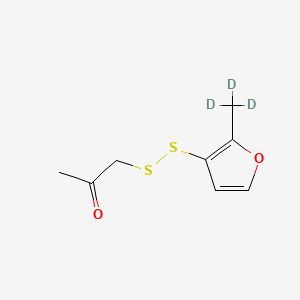
NanoLuc substrate 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NanoLuc substrate 2 is a chemical compound used in bioluminescence imaging. It is a substrate for NanoLuc luciferase, an engineered enzyme derived from the deep-sea shrimp Oplophorus gracilirostris. This substrate is known for its high stability and brightness, making it a valuable tool in various scientific applications, including in vivo imaging and high-throughput screening.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NanoLuc substrate 2 involves the modification of coelenterazine analogs. The process typically includes the following steps:
Starting Material: The synthesis begins with coelenterazine, a naturally occurring luciferin.
Chemical Modification: Various chemical modifications are performed to enhance the substrate’s stability and brightness
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to chemical modifications in reactors.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity.
Packaging: The final product is packaged under sterile conditions to prevent contamination.
化学反应分析
Types of Reactions
NanoLuc substrate 2 primarily undergoes oxidation reactions catalyzed by NanoLuc luciferase. The key reactions include:
Oxidation: The substrate is oxidized by the enzyme in the presence of oxygen, resulting in the emission of light.
Decarboxylation: During the oxidation process, decarboxylation occurs, leading to the formation of a light-emitting product.
Common Reagents and Conditions
Reagents: The primary reagent used is NanoLuc luciferase. Oxygen is also essential for the oxidation reaction.
Conditions: The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure maximum enzyme activity.
Major Products
The major product formed from the oxidation of this compound is a light-emitting species, which is detected as bioluminescence. This product is highly stable and emits a bright blue light.
科学研究应用
NanoLuc substrate 2 has a wide range of applications in scientific research:
Chemistry: It is used in chemical assays to detect the presence of specific molecules through bioluminescence.
Biology: In cell biology, it is employed to study gene expression, protein-protein interactions, and cellular processes.
Medicine: In medical research, it is used for imaging tumors, tracking cell migration, and monitoring therapeutic responses.
Industry: In the pharmaceutical industry, it is utilized in high-throughput screening assays to identify potential drug candidates.
作用机制
The mechanism of action of NanoLuc substrate 2 involves its oxidation by NanoLuc luciferase. The substrate binds to the enzyme’s active site, where it undergoes a series of chemical transformations:
Binding: The substrate binds to the enzyme’s catalytic site.
Oxidation: Oxygen molecules interact with the substrate, leading to its oxidation.
Light Emission: The oxidation process results in the formation of an excited state intermediate, which emits light as it returns to the ground state.
相似化合物的比较
Similar Compounds
Furimazine: Another substrate for NanoLuc luciferase, known for its high stability and brightness.
Hydrofurimazine: A modified version of furimazine with enhanced solubility and bioavailability.
Fluorofurimazine: A substrate with even higher brightness and prolonged photon generation compared to furimazine.
Uniqueness
NanoLuc substrate 2 is unique due to its optimized chemical structure, which provides superior stability and brightness. Its high solubility and bioavailability make it particularly suitable for in vivo applications, where other substrates may fall short.
属性
分子式 |
C24H19FN4O2 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
6-(3-amino-2-fluorophenyl)-8-benzyl-2-(furan-2-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C24H19FN4O2/c25-22-17(9-4-10-18(22)26)21-14-29-23(19(27-21)12-15-6-2-1-3-7-15)28-20(24(29)30)13-16-8-5-11-31-16/h1-11,14,30H,12-13,26H2 |
InChI 键 |
BCSZHYFOSWCKRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
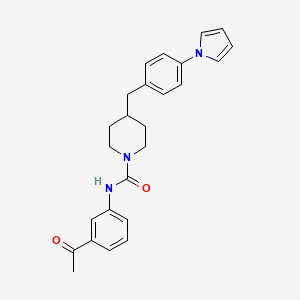
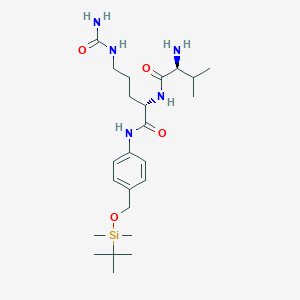
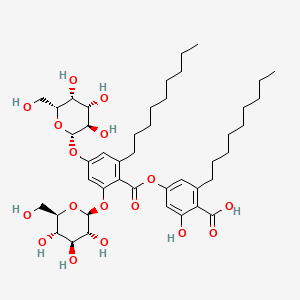
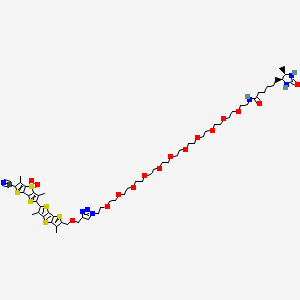
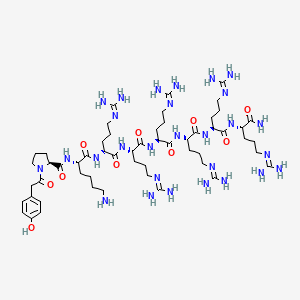
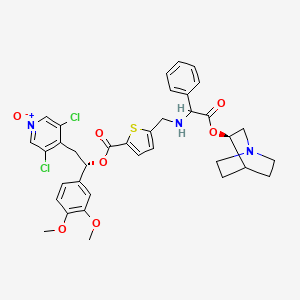
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
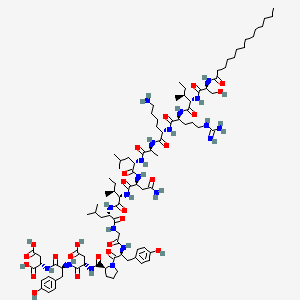
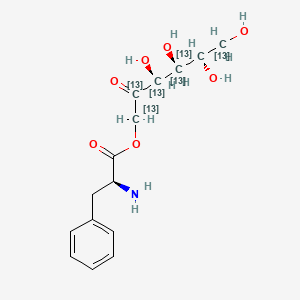
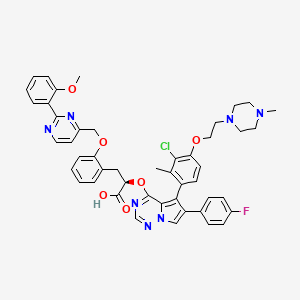
![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
